1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one
Overview
Description
1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one is an organic compound with the molecular formula C12H10O3 It is characterized by the presence of a naphthalene ring substituted with two hydroxyl groups and a methylpropanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are readily available.
Hydroxylation: The naphthalene ring is hydroxylated at the 6 and 7 positions using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Acylation: The hydroxylated naphthalene is then subjected to acylation with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst are used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(6,7-dihydroxynaphthalen-2-YL)-2-methylpropan-1-ol.
Substitution: Formation of various ethers or esters depending on the substituents used.
Scientific Research Applications
1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
DNA Interaction: Potential to intercalate with DNA, which may explain its anticancer properties by disrupting DNA replication and transcription.
Comparison with Similar Compounds
1-(6,7-Dihydroxynaphthalen-2-YL)-2-methylpropan-1-one can be compared with other similar compounds such as:
1-(6,7-Dihydroxynaphthalen-2-YL)ethanone: Similar structure but lacks the methyl group on the propanone moiety.
2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group and an aldehyde group on the naphthalene ring.
1,4-Dihydroxynaphthalene: Contains hydroxyl groups at different positions on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6,7-dihydroxynaphthalen-2-yl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-8(2)14(17)10-4-3-9-6-12(15)13(16)7-11(9)5-10/h3-8,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULAHTUDJRIEMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404964-94-9 | |
Record name | 1-(6,7-dihydroxynaphthalen-2-yl)-2-Methylpropan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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